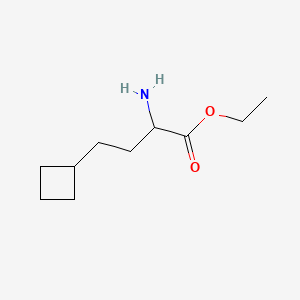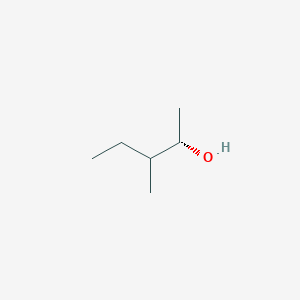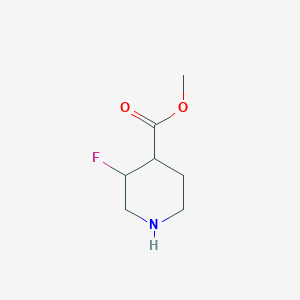
4-(Bromomethyl)-2-methyl-1-phenoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-2-methyl-1-phenoxybenzene is an organic compound that belongs to the class of bromomethylated aromatic compounds It is characterized by the presence of a bromomethyl group attached to a benzene ring, which also contains a phenoxy group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-methyl-1-phenoxybenzene typically involves the bromination of a suitable precursor. One common method is the radical bromination of 4-methyl-2-phenoxybenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-2-methyl-1-phenoxybenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Common Reagents and Conditions
Nucleophilic Substitution: NBS, benzoyl peroxide, carbon tetrachloride.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Substituted benzene derivatives.
Oxidation: Carboxylic acids.
Reduction: Phenols.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-2-methyl-1-phenoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties, such as enhanced thermal stability and mechanical strength.
Pharmaceuticals: It is investigated for its potential use in drug development, particularly as a building block for molecules with biological activity.
Biological Research: The compound is used in studies related to enzyme inhibition and protein modification.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-2-methyl-1-phenoxybenzene largely depends on the specific application and the target molecule. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation reactions, the methyl group is converted to a carboxylic acid through the addition of oxygen atoms. The phenoxy group can undergo reduction to form phenol, which can further participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-(Bromomethyl)benzoic acid: Used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.
4-(Bromomethyl)benzene: A simpler compound with similar reactivity but fewer functional groups, making it less versatile.
Uniqueness
4-(Bromomethyl)-2-methyl-1-phenoxybenzene is unique due to the presence of both a bromomethyl group and a phenoxy group on the benzene ring. This combination of functional groups allows for a wider range of chemical reactions and applications compared to simpler bromomethylated compounds .
Propiedades
Fórmula molecular |
C14H13BrO |
|---|---|
Peso molecular |
277.16 g/mol |
Nombre IUPAC |
4-(bromomethyl)-2-methyl-1-phenoxybenzene |
InChI |
InChI=1S/C14H13BrO/c1-11-9-12(10-15)7-8-14(11)16-13-5-3-2-4-6-13/h2-9H,10H2,1H3 |
Clave InChI |
CSNQIYCLGSFDOP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)CBr)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


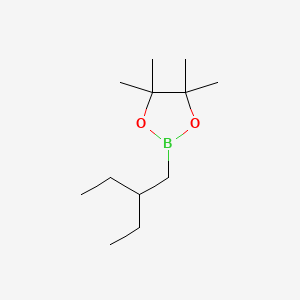
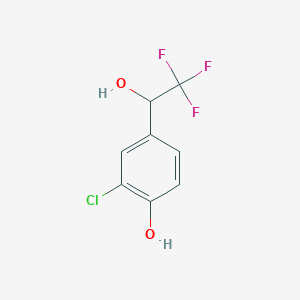
![n-[(1,3-Oxazol-5-yl)methyl]hydroxylamine](/img/structure/B15309321.png)
![1-[(2,5-dibromophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B15309322.png)
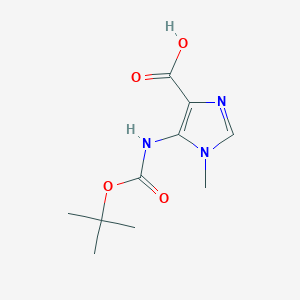

![Thieno[3,2-b]thiophene-2-sulfonamide](/img/structure/B15309347.png)

![(E)-4-[2-(difluoromethoxy)phenyl]but-3-en-2-one](/img/structure/B15309357.png)
